4-(4-Chloro-3-cyanophenyl)-2-cyanophenol
Description
4-(4-Chloro-3-cyanophenyl)-2-cyanophenol is a substituted biphenyl derivative featuring a phenol core with a cyano (-CN) group at the 2-position and a 4-chloro-3-cyanophenyl substituent at the 4-position. Such structural motifs are common in pharmaceutical and agrochemical intermediates, where electron-deficient aromatic systems influence binding interactions or metabolic stability.
Properties
IUPAC Name |
5-(4-chloro-3-cyanophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O/c15-13-3-1-9(5-11(13)7-16)10-2-4-14(18)12(6-10)8-17/h1-6,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOGVBZRCVLIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684851 | |
| Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-61-1 | |
| Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol typically involves a multi-step process:
Starting Material: The synthesis begins with 4-chloro-3-cyanoiodobenzene.
Formation of Phenolate Compound: This starting material is reacted with sodium hydroxide to generate the corresponding phenolate compound.
Formation of the Target Compound: The phenolate compound is then reacted with boric acid and a catalyst to form 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol.
Chemical Reactions Analysis
4-(4-Chloro-3-cyanophenyl)-2-cyanophenol undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups into amine groups.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-2-cyanophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The chloro group can also affect the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol and its analogs:
*Estimated based on structural analogs.
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The target compound’s dual cyano and chloro substituents increase its acidity compared to analogs like 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, where the methoxy group donates electrons, lowering acidity.
- Fluorine vs. Chlorine: Replacing chlorine with fluorine (e.g., 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol) improves metabolic stability and lipophilicity, critical in drug design.
- Carboxylic Acid vs. Phenol: The benzoic acid analog () exhibits significantly higher acidity (pKa ~4-5) due to the -COOH group, enabling distinct solubility and reactivity profiles.
Physicochemical Properties
- Melting Points: 2-Cyanophenol (95–98°C) serves as a reference; bulkier analogs like the target compound likely have higher melting points due to increased molecular rigidity and intermolecular interactions.
- Solubility: Carboxy-substituted analogs (e.g., C₁₅H₈FNO₄) show enhanced water solubility, whereas chloro/cyano derivatives are more lipophilic, favoring organic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
